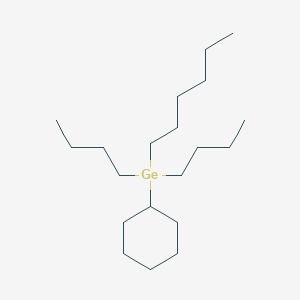
Dibutyl-cyclohexyl-hexylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by the presence of germanium bonded to butyl, cyclohexyl, and hexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:
GeCl4+2BuLi+CyLi+HexLi→Bu2GeCyHex+4LiCl
In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted organogermanium compounds with different functional groups.
科学的研究の応用
Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dibutylgermane: Similar structure but lacks the cyclohexyl and hexyl groups.
Cyclohexylgermane: Contains the cyclohexyl group but lacks the butyl and hexyl groups.
Hexylgermane: Contains the hexyl group but lacks the butyl and cyclohexyl groups.
Uniqueness
Dibutyl-cyclohexyl-hexylgermane is unique due to the presence of three different alkyl groups (butyl, cyclohexyl, and hexyl) bonded to germanium. This structural diversity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
52036-37-0 |
|---|---|
分子式 |
C20H42Ge |
分子量 |
355.2 g/mol |
IUPAC名 |
dibutyl-cyclohexyl-hexylgermane |
InChI |
InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3 |
InChIキー |
UBKDPTKEJKCDKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



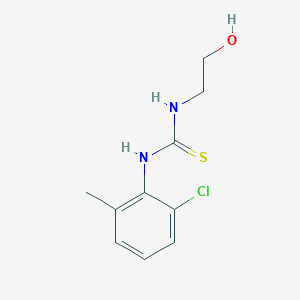
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
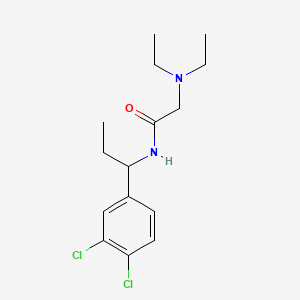
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

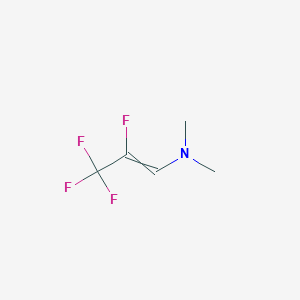
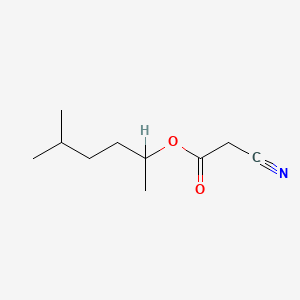
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

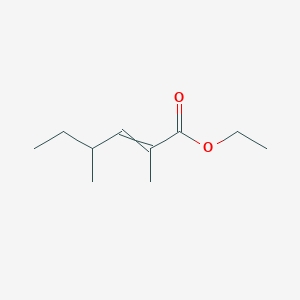
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
